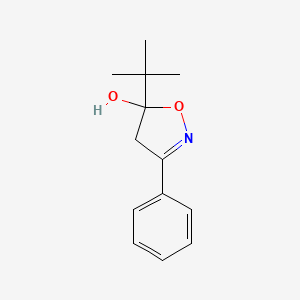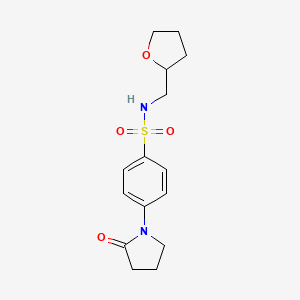![molecular formula C20H26N2O5S B5119776 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of developmental biology and cancer research.
作用機序
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide inhibits the activity of ALDH, which is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. ALDH is involved in the detoxification of reactive aldehydes, which can cause cellular damage and DNA damage. By inhibiting ALDH activity, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can cause an accumulation of reactive aldehydes, leading to cellular damage and apoptosis.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting ALDH activity and causing an accumulation of reactive aldehydes. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been shown to affect the differentiation of stem cells by inhibiting ALDH activity and promoting the accumulation of retinoic acid.
実験室実験の利点と制限
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been shown to be effective in various studies and has been used in combination with other drugs to enhance their efficacy. However, there are also some limitations to using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in lab experiments. It can be toxic to cells at high concentrations and can cause off-target effects. Careful optimization of concentration and treatment duration is necessary to minimize these effects.
将来の方向性
There are several future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in scientific research. One direction is to study the role of ALDH in various developmental processes, particularly in the context of stem cell differentiation. Another direction is to investigate the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide in combination with other drugs to enhance their efficacy and reduce drug resistance. Additionally, further studies are needed to optimize the concentration and treatment duration of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide to minimize off-target effects and toxicity in cells.
合成法
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide can be synthesized using a multistep process, which involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)sulfonamide to form the final product, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide. The synthesis method has been well-established and has been used in various studies.
科学的研究の応用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been widely used in scientific research, particularly in the field of developmental biology. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in stem cell differentiation. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used to study the role of ALDH in various developmental processes, including limb development, neural crest development, and hematopoiesis.
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has also been used in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide has been used in combination with other drugs to enhance their efficacy and reduce drug resistance.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-5-22(6-2)28(24,25)15-12-13-19(26-4)17(14-15)21-20(23)16-10-8-9-11-18(16)27-7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCONKBYBOMPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)

![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)


![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)
![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)

![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)